molecular formula C21H15N5O2S B14117045 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Cat. No.: B14117045
M. Wt: 401.4 g/mol
InChI Key: QZLUBPQSUVNSFY-UHFFFAOYSA-N
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Description

1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyanophenyl group, a tetrahydroquinazolinylidene moiety, and a thiophen-2-ylmethyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves multiple steps, typically starting with the preparation of the key intermediates. One common approach is the condensation of an aromatic aldehyde with o-phenylenediamine to form a quinazoline derivative. This intermediate is then reacted with a cyanophenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline moiety can be reduced to form alcohols.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H15N5O2S

Molecular Weight

401.4 g/mol

IUPAC Name

1-(2-cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H15N5O2S/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27)

InChI Key

QZLUBPQSUVNSFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

Origin of Product

United States

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